REACTION_CXSMILES
|
[CH3:1][OH:2].C(N(CC)CC)C.[C:10]1([P:16](Cl)Cl)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CC[O:21][CH2:22]C>>[CH3:1][O:2][P:16]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:21][CH3:22]
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to an oil which
|
Type
|
DISTILLATION
|
Details
|
is distilled in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COP(OC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |